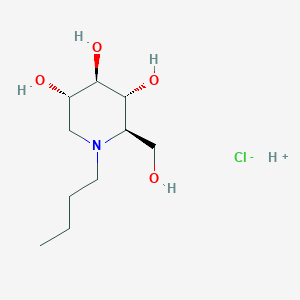

Miglustat hydrochloride

Descripción general

Descripción

El clorhidrato de miglustat es un medicamento que se usa principalmente para tratar la enfermedad de Gaucher tipo I y la enfermedad de Niemann-Pick tipo C. Es una pequeña molécula de iminos azúcar que inhibe la síntesis de glucoesfingolípidos al dirigirse a la enzima glucosilceramida sintasa . Este compuesto se comercializa con el nombre comercial Zavesca y ha sido aprobado para uso médico en varias regiones, incluida la Unión Europea, los Estados Unidos y Corea del Sur .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de miglustat se puede sintetizar mediante una serie de reacciones químicas. Un método común implica la aminación reductora doble de 5-ceto-D-glucosa, seguida de hidrogenación . El proceso generalmente incluye los siguientes pasos:

Preparación de 2,3,4,6-tetra-O-bencil-N-butil-1-desoxinojirimicina: Este intermedio se sintetiza utilizando tetra-O-bencil-glucosa como material de partida.

Aminación reductora: El intermedio se somete a aminación reductora para formar N-butil-1-desoxinojirimicina.

Hidrogenación: El paso final implica la hidrogenación para producir clorhidrato de miglustat.

Métodos de producción industrial

La producción industrial de clorhidrato de miglustat implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para garantizar una alta pureza y rendimiento. La masa de reacción se concentra y se utilizan disolventes como diclorometano o acetato de etilo para aislar la forma cristalina del clorhidrato de miglustat .

Análisis De Reacciones Químicas

Step 1: Reductive Amination

The hydrochloride salt of compound V undergoes reductive amination to form a hydrochloride salt of compound VI. This step introduces the butyl group via reductive amination, a reaction that typically involves a ketone or aldehyde reacting with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) .

Reaction Scheme :

Compound V → Compound VI

Conditions: Hydrochloride salt of compound V reacts under reductive amination conditions.

Step 2: Hydrogenation (Debenzylation)

The benzyl protecting groups are removed via hydrogenation in the presence of a catalytic acid (e.g., hydrochloric acid) and a palladium catalyst (e.g., 10% Pd/C). This step selectively cleaves benzyl ethers while preserving the hydrochloride salt form of miglustat .

Reaction Details :

-

Reagents : Hydrochloric acid, Pd/C catalyst.

-

Outcome : Formation of miglustat hydrochloride (compound III) with <0.2% impurities .

Step 3: Crystallization

Neutralization of the acid salt with an organic base (e.g., DBU) followed by crystallization using an anti-solvent (e.g., dichloromethane) isolates high-purity crystalline miglustat. The anti-solvent promotes precipitation of the compound while solubilizing impurities .

Crystallization Parameters :

Hydrogenation Efficiency

The addition of acid (e.g., HCl) during hydrogenation enhances catalytic activity and ensures efficient debenzylation. This step is critical for avoiding residual benzyl groups, which would otherwise reduce product purity .

Solvent Selection

-

Reactant Solubility : Methanol, ethanol, or isopropanol are chosen for their ability to dissolve the starting material and intermediates .

-

Anti-solvent Role : Dichloromethane or similar solvents selectively precipitate miglustat while dissolving byproducts (e.g., organic base salts) .

Structural and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₄·HCl (this compound) | |

| Molecular Weight | 255.74 g/mol | |

| Melting Point | 128°C (crystalline form) | |

| Impurity Profile | <0.05% of the 5R isomer (HPLC analysis) |

Research Findings

-

Purity Validation : The crystallization process achieves >99.5% purity without chromatography, as confirmed by HPLC .

-

Melting Point Correlation : The elevated melting point (128°C vs. 125–126°C) indicates higher purity and structural integrity .

-

Thermodynamic Stability : Differential scanning calorimetry (DSC) thermograms and FTIR spectra confirm the crystalline structure .

Aplicaciones Científicas De Investigación

El clorhidrato de miglustat tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar el metabolismo de glucoesfingolípidos e inhibición enzimática.

Biología: El compuesto se utiliza para investigar procesos celulares que involucran glucoesfingolípidos.

Medicina: El clorhidrato de miglustat se utiliza para tratar la enfermedad de Gaucher tipo I y la enfermedad de Niemann-Pick tipo C.

Mecanismo De Acción

El clorhidrato de miglustat ejerce sus efectos inhibiendo la enzima glucosilceramida sintasa, que es esencial para la síntesis de glucoesfingolípidos . Al inhibir esta enzima, el clorhidrato de miglustat reduce la acumulación de glucoesfingolípidos en las células, aliviando así los síntomas de enfermedades como la enfermedad de Gaucher y la enfermedad de Niemann-Pick tipo C . El compuesto se une al sitio activo de la enzima, evitando la formación de glucosilceramida .

Comparación Con Compuestos Similares

Compuestos similares

Imiglucerasa: Una terapia de reemplazo enzimático que se utiliza para tratar la enfermedad de Gaucher.

Eliglustat: Otro inhibidor de la glucosilceramida sintasa que se utiliza para tratar la enfermedad de Gaucher.

Migalastat: Una chaperona farmacológica que se utiliza para tratar la enfermedad de Fabry.

Singularidad del clorhidrato de miglustat

El clorhidrato de miglustat es único en su capacidad de inhibir la síntesis de glucoesfingolípidos al dirigirse a la glucosilceramida sintasa. A diferencia de las terapias de reemplazo enzimático como la imiglucerasa, el clorhidrato de miglustat es un medicamento oral que se puede usar en pacientes que no son candidatos para la terapia de reemplazo enzimático . Además, es la única terapia aprobada para la enfermedad de Niemann-Pick tipo C, lo que la convierte en una opción de tratamiento valiosa para este trastorno raro .

Actividad Biológica

Miglustat hydrochloride, also known as N-butyldeoxynojirimycin hydrochloride, is a synthetic iminosugar that functions primarily as an inhibitor of glucosylceramide synthase and α-glucosidases I and II. This compound has been investigated for its therapeutic potential in various lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick type C disease. Its biological activity is characterized by its ability to modulate glycosphingolipid metabolism, which is crucial for cellular function and integrity.

Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from glucose and ceramide. By inhibiting this enzyme, miglustat reduces the accumulation of glycosphingolipids in lysosomes, which is particularly beneficial in conditions where these lipids accumulate due to enzyme deficiencies. The compound also inhibits α-glucosidases I and II, enzymes involved in the processing of N-linked oligosaccharides, which can affect protein folding and function. This dual inhibition contributes to its therapeutic effects in various disorders.

Biological Activity Overview

- Inhibition of Glycosylation : Miglustat inhibits glycosylation processes that are critical for protein maturation and function.

- Rescue of Protein Trafficking : In human airway epithelial cells, miglustat has been shown to rescue trafficking-deficient F508del-CFTR by inhibiting ER α-glucosidases I and II, enhancing the proper folding and trafficking of this protein .

- Antiviral Activity : The compound exhibits broad-spectrum antiviral properties, although the specific mechanisms remain an area of ongoing research .

1. Gaucher Disease

Miglustat is primarily used in the treatment of Gaucher disease , particularly type I. Clinical trials have demonstrated that miglustat can lead to significant improvements in hematological parameters (such as hemoglobin concentration and platelet count) and reductions in organomegaly (enlargement of liver and spleen) compared to baseline measurements.

| Parameter | Before Treatment | After 12 Months | After 24 Months |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.5 | 12.5 | 12.7 |

| Platelet Count (×10^9/L) | 100 | 150 | 160 |

| Spleen Volume (cm³) | 500 | 300 | 250 |

| Liver Volume (cm³) | 2000 | 1500 | 1400 |

In a randomized controlled trial involving 30 patients over a period of 24 months, significant improvements were observed in neurological assessments and overall quality of life .

2. Niemann-Pick Type C Disease

Miglustat has also been studied for its efficacy in treating Niemann-Pick type C disease , a neurodegenerative disorder characterized by lipid accumulation. A study involving patients aged 12 years or older showed that those treated with miglustat exhibited significant improvements in horizontal saccadic eye movement velocity compared to those receiving standard care:

| Study Group | HSEM Velocity Improvement |

|---|---|

| Miglustat Group (n=20) | +15% |

| Standard Care Group (n=9) | +2% |

The results indicated that miglustat not only stabilizes but can also improve several clinically relevant markers associated with NPC .

Case Study: Gaucher Disease Type III

A notable case involved a patient with Gaucher disease type III who showed marked improvement in neurological symptoms after initiating treatment with miglustat alongside enzyme replacement therapy (ERT). Over a period of one year, the patient experienced improved cognitive function, reduced splenomegaly, and better overall health status .

Case Study: Niemann-Pick Type C Disease

In another instance, a cohort study involving children with Niemann-Pick type C demonstrated that treatment with miglustat led to stabilization or improvement in swallowing capacity and auditory acuity over a year-long treatment period .

Safety Profile

While miglustat has shown efficacy in managing symptoms of lysosomal storage disorders, it is associated with several adverse effects:

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.